molecular formula C11H11N3O4 B2512725 N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide CAS No. 941984-29-8

N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2512725
CAS No.: 941984-29-8
M. Wt: 249.226
InChI Key: HUESEZQRISPZJJ-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative designed for use as a nucleating agent in semi-crystalline polymers, particularly bio-based polyesters like polyhydroxybutyrate (PHB). Oxalamides are characterized by their ability to form hydrogen-bonded networks via two adjacent amide groups, creating β-sheet-like structures that enhance self-assembly and phase separation in polymer melts . The cyclopropyl and 3-nitrophenyl substituents in this compound influence its solubility in polymer matrices and thermal stability, enabling efficient nucleation by lowering the energy barrier for polymer crystallization .

Key properties include:

  • Molecular Design: The cyclopropyl group provides steric rigidity, while the 3-nitrophenyl group introduces electron-withdrawing effects, improving miscibility with polar polymer chains .
  • Thermal Behavior: DSC studies of analogous oxalamides reveal multiple endothermic transitions (e.g., 59–203°C), corresponding to hydrogen-bond dissociation and structural reorganization .
  • Nucleation Mechanism: The compound phase-separates upon cooling from a polymer melt, forming crystalline domains that act as heterogeneous nucleation sites for PHB .

Properties

IUPAC Name

N-cyclopropyl-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-10(12-7-4-5-7)11(16)13-8-2-1-3-9(6-8)14(17)18/h1-3,6-7H,4-5H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUESEZQRISPZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide typically involves the reaction of cyclopropylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of N1-cyclopropyl-N2-(3-aminophenyl)oxalamide.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in multiple interactions within biological systems.

Comparison with Similar Compounds

Structural and Functional Variations

Oxalamide derivatives are tailored by modifying substituents to optimize nucleation efficiency for specific polymers. Below is a comparative analysis:

Compound Name Substituents Key Features Target Polymer Reference
N1-Cyclopropyl-N2-(3-nitrophenyl)oxalamide Cyclopropyl, 3-nitrophenyl High thermal stability (Tm ~200°C); polar interactions enhance PHB nucleation PHB
N1-(2-Oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-Oxopropyl, 3-CF3-phenyl Fluorinated groups improve hydrophobicity; used in polyolefin nucleation Polypropylene
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide Cyclopropyl, pyridinylmethyl Pyridine moiety enhances solubility in polar matrices (e.g., polyamides) Nylon-6
Diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate (Compound 2) Aliphatic linkers, ester termini Flexible spacers lower Tm (~150°C); PHB-compatible end-groups PHB

Thermal and Crystallization Behavior

Melting Points and Solubility :

  • The 3-nitrophenyl group in the target compound raises its melting temperature (~200°C) compared to aliphatic analogs (e.g., Compound 2, Tm ~150°C), due to stronger intermolecular interactions .
  • Fluorinated derivatives (e.g., 3-CF3-phenyl) exhibit reduced solubility in PHB but improved performance in hydrophobic polyolefins .

Nucleation Efficiency :

  • PHB Crystallization Half-Time (t0.5) :
    • Neat PHB: t0.5 = 25 min at 115°C.
    • With 0.5 wt% this compound: t0.5 reduced to 8 min .

    • Compound 2 (PHB-tuned): t0.5 = 5 min due to better miscibility .
  • Crystallization Temperature (Tc) :
    • Target compound increases PHB Tc by 15°C (from 95°C to 110°C) at 1 wt% loading .
    • Sorbitol-based nucleators (e.g., Irgaclear®) show similar Tc shifts but require higher loadings (2–5 wt%) .

Hydrogen Bonding and Self-Assembly

  • This compound : Forms two hydrogen bonds per oxalamide motif, creating rigid β-sheet aggregates. 3-Nitrophenyl groups stabilize these structures via π-π stacking .
  • Compound 2 : Aliphatic spacers reduce hydrogen-bond density, enabling dynamic disassembly/reassembly during cooling, which improves PHB crystal uniformity .
  • Pyridinylmethyl Derivatives : Hydrogen bonding with polymer carbonyl groups enhances dispersion in polyamides but limits thermal stability .

Biological Activity

N1-Cyclopropyl-N2-(3-nitrophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a 3-nitrophenyl moiety connected through an oxalamide functional group. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that oxalamides can influence drug metabolism pathways by interacting with cytochrome P450 enzymes, which are crucial for the biotransformation of numerous therapeutic agents.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, impacting cellular signaling pathways.
  • Anticancer Activity : The nitrophenyl group may enhance the compound's ability to induce apoptosis in cancer cells.

Biological Activity Data

Recent studies have indicated that this compound exhibits significant biological activities, particularly in anticancer research. Below is a summary of findings related to its biological efficacy:

Activity Description Reference
Anticancer ActivityDemonstrated cytotoxic effects against various cancer cell lines.
Enzyme InteractionPotential interactions with cytochrome P450 enzymes affecting drug metabolism.
Anti-inflammatory EffectsPreliminary data suggest anti-inflammatory properties in vitro.

Case Studies

  • Anticancer Efficacy : In a study assessing the compound's cytotoxicity against lung cancer cell lines (A549), it was observed that this compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies : Research focusing on the compound's interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, potentially altering the pharmacokinetics of co-administered drugs.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Key Features Unique Aspects
N1-phenyl-N2-(4-nitrophenyl)oxalamideContains a phenyl group instead of cyclopropylDifferent biological activity profiles
N1-cyclobutyl-N2-(3-chlorophenyl)oxalamideCyclobutyl group instead of cyclopropylMay exhibit different reactivity due to ring strain
N1-methyl-N2-(2-nitrophenyl)oxalamideMethyl substituent on nitrogenVariation in solubility and bioavailability

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